molecular formula C11H15BrOZn B14875123 (2-t-Butoxy-5-methylphenyl)Zinc bromide

(2-t-Butoxy-5-methylphenyl)Zinc bromide

Cat. No.: B14875123
M. Wt: 308.5 g/mol
InChI Key: HUGJRLRMNQUHNM-UHFFFAOYSA-M
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Description

(2-tert-butoxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and is often utilized in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butoxy-5-methylphenyl)zinc bromide typically involves the reaction of 2-tert-butoxy-5-methylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and specialized equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butoxy-5-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: It participates in nucleophilic substitution reactions, replacing the bromide group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with (2-tert-butoxy-5-methylphenyl)zinc bromide include halides, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds.

Scientific Research Applications

(2-tert-butoxy-5-methylphenyl)zinc bromide has several scientific research applications:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: This compound can be used to modify biological molecules, aiding in the study of biochemical pathways.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (2-tert-butoxy-5-methylphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxy-5-methylphenyl)zinc bromide
  • tert-Butylzinc bromide

Comparison

Compared to similar compounds, (2-tert-butoxy-5-methylphenyl)zinc bromide offers unique reactivity due to the presence of the tert-butoxy group, which can influence the electronic and steric properties of the molecule. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide

InChI

InChI=1S/C11H15O.BrH.Zn/c1-9-5-7-10(8-6-9)12-11(2,3)4;;/h5-7H,1-4H3;1H;/q-1;;+2/p-1

InChI Key

HUGJRLRMNQUHNM-UHFFFAOYSA-M

Canonical SMILES

CC1=C[C-]=C(C=C1)OC(C)(C)C.[Zn+]Br

Origin of Product

United States

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